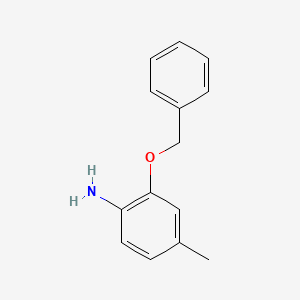

2-(Benzyloxy)-4-methylaniline

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane, a potent alpha-adrenergic antagonist, was achieved through a modified Gabriel synthesis followed by condensation and reduction steps . Similarly, the preparation of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a versatile building block for cyclopropyl-containing amino acids, was accomplished in nine steps starting from L-serine . These examples demonstrate the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was elucidated using NMR, IR, UV/Vis spectroscopy, and X-ray diffraction . The structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one was also determined by single-crystal X-ray diffraction . These studies are crucial for understanding the chemical behavior and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds can vary significantly depending on their functional groups and molecular structure. For instance, 2-alkylidene-benzo[1,3]dioxin-4-ones were synthesized by cyclisation of o-acyloxy benzoyl chlorides with triethylamine, and these compounds act as prodrugs for aspirin . The palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives demonstrated the formation of different types of compounds based on the substituents present . These studies highlight the diverse chemical reactions that such compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. For example, the analysis of the structure and FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one provided insights into its vibrational properties and reactivity . The metabolism of 2-halogenated 4-methylanilines by rat liver microsomes revealed the formation of various metabolites, indicating the compound's biotransformation pathways . These analyses are essential for understanding the behavior of the compounds in different environments and biological systems.

科学的研究の応用

Organic Chemistry

- Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-4-methylaniline, is used as a reagent for the synthesis of benzyl ethers and esters .

- Method : The active reagent is delivered in situ by N-methylation of 2-benzyloxy-4-methylaniline .

- Results : This method provides a revised benzyl transfer protocol and is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

Pharmaceutical and Medicinal Chemistry

- Application : 2-(Benzyloxy)-4-methylaniline is used in the synthesis of chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

- Method : 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one compounds were synthesized by coupling with aromatic substituted aldehyde .

- Results : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They were also screened for antimicrobial activity .

Chemical Synthesis

- Application : 2-Benzyloxyphenol, a derivative of 2-(Benzyloxy)-4-methylaniline, is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides .

- Method : It is used as a reagent for the synthesis of multidentate chelating ligands .

- Results : It is also used in chemicals, pharmaceutical research and also acts a pharmaceutical intermediate .

Environmental and Biological Detection

- Application : A significant application of thiophenol derivatives, including 2-(Benzyloxy)thiophenol, is in the detection and monitoring of thiophenol levels in environmental and biological systems.

[1,2]-Wittig Rearrangement

- Application : The base-induced [1,2]-Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines, a derivative of 2-(Benzyloxy)-4-methylaniline, has been studied .

- Method : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .

- Results : The study revealed significant limitations to the Wittig rearrangement of such systems .

Benzylic Oxidations and Reductions

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Synthesis of Benzyl Ethers and Esters

- Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-4-methylaniline, is used as a reagent for the synthesis of benzyl ethers and esters .

- Method : The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .

- Results : This method provides a revised benzyl transfer protocol and is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

Synthesis of Chalcones Derivatives

特性

IUPAC Name |

4-methyl-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNAFJNNIUCCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450910 | |

| Record name | 2-(benzyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-methylaniline | |

CAS RN |

220985-61-5 | |

| Record name | 2-(benzyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)